N-[2-(1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that features both an indole moiety and a trimethoxybenzamide group The indole structure is a common motif in many biologically active molecules, while the trimethoxybenzamide group is known for its potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the carboxylic acid group of 3,4,5-trimethoxybenzoic acid and the amine group of 2-(1H-indol-1-yl)ethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups on the indole ring.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. The indole moiety is known to interact with various enzymes and receptors, making this compound a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown anti-inflammatory, anticancer, and antimicrobial activities, suggesting that this compound could have therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trimethoxybenzamide group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with a different benzamide group.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Features a naphthalene moiety instead of the trimethoxybenzamide group.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which can impart distinct pharmacological properties. The combination of the indole and trimethoxybenzamide moieties allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-12-15(13-18(25-2)19(17)26-3)20(23)21-9-11-22-10-8-14-6-4-5-7-16(14)22/h4-8,10,12-13H,9,11H2,1-3H3,(H,21,23) |
InChI Key |
QANXNFLKENBQCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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